o-Chlorostilbene
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Overview
Description
o-Chlorostilbene, also known as (E)-1-chloro-2-styrylbenzene, is an organic compound with the molecular formula C14H11Cl. It is a derivative of benzene, where a chlorine atom and a styryl group (a phenylethenyl group) are attached to the benzene ring. This compound is of interest in organic chemistry due to its unique structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
o-Chlorostilbene can be synthesized through various methods. One common method involves the Friedel-Crafts alkylation reaction, where benzene reacts with an alkyl halide in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction typically proceeds under anhydrous conditions to prevent the hydrolysis of the catalyst .
Another method involves the Heck reaction, where a halogenated benzene derivative reacts with an alkene in the presence of a palladium catalyst and a base. This reaction is carried out under inert atmosphere conditions to prevent the oxidation of the palladium catalyst .
Industrial Production Methods
Industrial production of 1-chloro-2-[(E)-2-phenylethenyl]benzene often involves large-scale Friedel-Crafts alkylation due to its cost-effectiveness and scalability. The reaction conditions are optimized to maximize yield and minimize by-products. The use of continuous flow reactors can enhance the efficiency of the process by providing better control over reaction parameters.
Chemical Reactions Analysis
Types of Reactions
o-Chlorostilbene undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles such as hydroxide ions or amines through nucleophilic aromatic substitution.
Oxidation Reactions: The styryl group can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: The compound can be reduced to form 1-chloro-2-ethylbenzene using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic Aromatic Substitution: Reagents like sodium hydroxide or ammonia in polar solvents such as ethanol or water.
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Major Products Formed
Substitution: Phenols, amines, or other substituted benzene derivatives.
Oxidation: Aldehydes or carboxylic acids.
Reduction: Alkylated benzene derivatives.
Scientific Research Applications
o-Chlorostilbene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Explored as a precursor for the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-chloro-2-[(E)-2-phenylethenyl]benzene in chemical reactions involves the interaction of its functional groups with various reagents. For example, in nucleophilic aromatic substitution, the chlorine atom is replaced by a nucleophile through a two-step mechanism involving the formation of a negatively charged intermediate . In oxidation reactions, the styryl group undergoes electron transfer processes leading to the formation of oxidized products .
Comparison with Similar Compounds
o-Chlorostilbene can be compared with other similar compounds such as:
1-Bromo-2-[(E)-2-phenylethenyl]benzene: Similar structure but with a bromine atom instead of chlorine. Bromine is a better leaving group, making it more reactive in substitution reactions.
1-Chloro-2-[(E)-2-methylphenylethenyl]benzene: Similar structure but with a methyl group on the phenylethenyl moiety. The presence of the methyl group can influence the compound’s reactivity and steric properties.
1-Chloro-2-[(E)-2-phenylethynyl]benzene: Similar structure but with an ethynyl group instead of an ethenyl group. The triple bond in the ethynyl group introduces different reactivity patterns.
Properties
CAS No. |
1657-52-9 |
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Molecular Formula |
C14H11Cl |
Molecular Weight |
214.69 g/mol |
IUPAC Name |
1-chloro-2-[(E)-2-phenylethenyl]benzene |
InChI |
InChI=1S/C14H11Cl/c15-14-9-5-4-8-13(14)11-10-12-6-2-1-3-7-12/h1-11H/b11-10+ |
InChI Key |
WTVKFPGVKKXUHG-ZHACJKMWSA-N |
SMILES |
C1=CC=C(C=C1)C=CC2=CC=CC=C2Cl |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/C2=CC=CC=C2Cl |
Canonical SMILES |
C1=CC=C(C=C1)C=CC2=CC=CC=C2Cl |
Origin of Product |
United States |
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